molecular formula C21H19ClN4O5S B11389323 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

Cat. No.: B11389323
M. Wt: 474.9 g/mol
InChI Key: OFSUHOHGZPDRBB-UHFFFAOYSA-N
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Description

N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that features a combination of oxadiazole, sulfonyl, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in antitubercular activity, the compound may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can form strong interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide is unique due to its combination of oxadiazole, sulfonyl, and pyrrolidine moieties. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C21H19ClN4O5S

Molecular Weight

474.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C21H19ClN4O5S/c1-13-2-8-16(9-3-13)32(29,30)26-17(10-11-19(26)27)21(28)23-12-18-24-20(25-31-18)14-4-6-15(22)7-5-14/h2-9,17H,10-12H2,1H3,(H,23,28)

InChI Key

OFSUHOHGZPDRBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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